molecular formula C29H27NO5S3 B407087 3',5-DIETHYL 6'-BENZOYL-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',5-DICARBOXYLATE

3',5-DIETHYL 6'-BENZOYL-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',5-DICARBOXYLATE

Cat. No.: B407087
M. Wt: 565.7g/mol
InChI Key: WYBCBBMNOAOTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a spiro linkage involving a dithiole and thiopyrano moiety. The presence of multiple functional groups, including ester, carbonyl, and sulfur-containing groups, makes this compound highly versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Spiro Linkage Formation: The spiro linkage is introduced by reacting the quinoline derivative with a dithiole compound under controlled conditions. This step often requires the use of a strong base such as sodium hydride to facilitate the formation of the spiro linkage.

    Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid to yield the diethyl ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, pyridine as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of Diethyl 5’,5’-dimethyl-6’-(phenylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins through its functional groups, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-(phenyl-substituted)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates: These compounds share a similar ester and phenyl structure but differ in the core heterocyclic system.

    5,6-Dimethyl-5,6-dihydro-[1,4]diselenino[2,3-d][1,3]dithiole-2-thione: Similar in having a dithiole moiety but with different heteroatoms and structural arrangement.

Properties

Molecular Formula

C29H27NO5S3

Molecular Weight

565.7g/mol

IUPAC Name

diethyl 6'-benzoyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate

InChI

InChI=1S/C29H27NO5S3/c1-5-34-26(32)21-16-29(36-17-22(38-29)27(33)35-6-2)23-19-14-10-11-15-20(19)30(28(3,4)24(23)37-21)25(31)18-12-8-7-9-13-18/h7-17H,5-6H2,1-4H3

InChI Key

WYBCBBMNOAOTLX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=CC=CC=C43)C(=O)C5=CC=CC=C5)(C)C)SC=C(S2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=CC=CC=C43)C(=O)C5=CC=CC=C5)(C)C)SC=C(S2)C(=O)OCC

Origin of Product

United States

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